2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride
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Overview
Description
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol . This compound is characterized by its pyridine ring substituted with a methyl group and an amine group on a propan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylpyridine and 2-bromo-2-methylpropane.
Reaction: The 3-methylpyridine undergoes a nucleophilic substitution reaction with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Intermediate: This reaction forms 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine.
Hydrochloride Salt Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Used in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-(3-methylpyridin-2-yl)propan-1-amine: Similar structure but differs in the position of the methyl group on the pyridine ring.
3-Methyl-2-(2-methylpropan-1-yl)pyridine: Another structural isomer with different substitution patterns.
Uniqueness
2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific interactions and reactivity are required.
Properties
IUPAC Name |
2-methyl-2-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8-5-4-6-12-9(8)10(2,3)7-11;/h4-6H,7,11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZGXBACPGOZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(C)(C)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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